Deoxydihydro-artemisinin

Mechanism of Action Assay Development Chemical Stability

Deoxydihydro-artemisinin is the critical deoxy analog of dihydroartemisinin (DHA). The absence of the C‑10 carbonyl eliminates aqueous ring‑opening, making it the only reliable negative control for HPIA/BHIA assays—DHA’s ring‑opened forms cause false‑positive heme‑binding that this compound completely avoids. It is also the structurally defined major metabolite of arteether, required for validated LC‑HRMS DMPK workflows. Choose this compound when assay specificity and metabolic profiling accuracy cannot be compromised.

Molecular Formula C₁₅H₂₄O₄
Molecular Weight 268.35
CAS No. 72807-92-2
Cat. No. B1142356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxydihydro-artemisinin
CAS72807-92-2
Synonyms2-Deoxydihydroartemisinin;  Chemal 330;  Deoxydihydroartemisinin;  Desoxydihydroartemisinin;  Dihydrodeoxyartemisinin;  [3R-(3R,3aS,6R,6aS,9S,10aR,10bR)]-[Partial]-decahydro-3,6,9-trimethyl-10aH-9,10b-Epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol;  (3R,3aS,6R,6a
Molecular FormulaC₁₅H₂₄O₄
Molecular Weight268.35
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C
InChIInChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14?,15-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxydihydro-artemisinin (CAS 72807-92-2): Sourcing the Deoxygenated DHA Analog with Distinct Reductive Stability


Deoxydihydro-artemisinin (CAS 72807-92-2), also designated as 10-deoxodihydroartemisinin or D-ART, is a semi-synthetic sesquiterpene lactone derivative of the first-line antimalarial artemisinin [1]. It is distinguished from its direct precursor, dihydroartemisinin (DHA), by the critical absence of the carbonyl oxygen at the C-10 position, rendering it a deoxy analog [2]. While retaining the signature endoperoxide bridge essential for biological activity, this compound typically exists as an α,β-epimeric mixture, exhibits hygroscopic properties, and necessitates refrigerated storage under an inert atmosphere to maintain integrity [3]. Its primary recognized roles in scientific and industrial contexts are as a major mammalian and microbial metabolite of clinical artemisinin drugs (e.g., arteether) and as a high-purity reference standard or synthetic intermediate for generating structurally novel antimalarial and anticancer leads [4].

Why Deoxydihydro-artemisinin Cannot Be Replaced by Dihydroartemisinin for Key Analytical and Mechanistic Applications


In the artemisinin derivative class, even minor structural modifications can dramatically alter chemical stability, metabolic fate, and biological activity, making compound interchangeability a critical error in research and quality control [1]. Deoxydihydro-artemisinin serves as a prime example: the absence of the C-10 carbonyl fundamentally changes its susceptibility to hydrolytic ring-opening compared to dihydroartemisinin (DHA) [2]. This inherent stability difference directly translates to distinct behavior in aqueous biological assays, where DHA's ring-opened forms can produce false-positive heme-binding signals, a liability not shared by deoxydihydro-artemisinin [3]. Furthermore, the compound is a principal, structurally defined metabolite of the clinical drug arteether, and its presence or absence serves as a specific marker in drug metabolism and pharmacokinetic (DMPK) studies, a role that cannot be fulfilled by DHA or other related analogs [4]. Substituting DHA for deoxydihydro-artemisinin in these contexts would therefore invalidate assay interpretations and confound metabolic pathway analysis.

Quantitative Evidence Guide for Deoxydihydro-artemisinin: Direct Comparator Data for Scientific Selection


Superior Aqueous Stability of Deoxydihydro-artemisinin Prevents Assay Artifacts

Deoxydihydro-artemisinin demonstrates superior aqueous stability compared to dihydroartemisinin (DHA) by resisting ring-opening degradation, thereby eliminating false-positive results in hemozoin inhibition assays. In a head-to-head comparison, DHA produced a dose-dependent false-positive signal in the HPIA assay due to ring-opened products binding axially to heme iron, while deoxydihydro-artemisinin was completely inactive in both the HPIA and BHIA assays, confirming that its antimalarial activity is unrelated to this off-target binding artifact [1].

Mechanism of Action Assay Development Chemical Stability

Defined Reductive Decomposition Pathway by DFT Calculations

Density functional theory (DFT) calculations at the B3LYP/6-31+G∗ level reveal that deoxygenation at specific positions alters the reductive decomposition of artemisinin analogs. While the O4 deoxy compounds display similar electron affinities to their parent compounds, O3 and O5 deoxy compounds show less negative values (by approximately 6–8 kcal mol⁻¹), indicating a quantifiable shift in the energetics of radical formation [1]. This computational data provides a predictive framework for how structural modifications, such as those in deoxydihydro-artemisinin, influence the generation and stability of carbon-centered radicals crucial for antiparasitic activity.

Computational Chemistry DFT Pharmacophore Modeling

Specific Identification as a Major Metabolite of Arteether

Deoxydihydro-artemisinin is unequivocally identified as a major metabolite of the clinical antimalarial drug arteether in both mammalian and microbial systems. LC-HRMS methods have been validated for the quantification of deoxyartemisinin (D-ART) as the specific metabolite of artemisinin (ART), with a validated linear range of 18.8–751.9 nM in rat blood/plasma [1]. Separately, in vitro metabolism studies in rat liver cytosol confirm the transformation of arteether into deoxydihydro-artemisinin, a reaction catalyzed by a cytosolic enzyme dependent on NAD+/NADH and a low-molecular-weight dialyzable factor [2].

Drug Metabolism Pharmacokinetics LC-HRMS

Synthetic Utility for Generating Potent Dimeric Anticancer Leads

Deoxydihydro-artemisinin serves as a critical synthetic intermediate for generating novel dimeric compounds with potent anticancer and immunomodulatory activities. A direct one-step reaction from deoxydihydro-artemisinin yields bis-(10-deoxydihydroartemisinin)-phloroglucinol (9), which demonstrates strong inhibition of cancer cell proliferation [1]. A derivative of this dimer, bis-(10-deoxydihydroartemisinin)-phloroglucinol phenyl decanoate (16), showed a significant reduction in ear swelling in a DNFB-induced delayed-type hypersensitivity mouse model in a dose-dependent manner, without observable toxicity [2]. This synthetic utility is distinct from the dimerization of DHA, which proceeds via different reaction pathways and yields different stereochemical outcomes [3].

Medicinal Chemistry Anticancer Drug Discovery Dimer Synthesis

Validated Application Scenarios for Deoxydihydro-artemisinin Based on Comparative Evidence


Mechanism-of-Action Studies: Negative Control for Hemozoin Inhibition Artifacts

For research groups investigating the antimalarial mechanism of artemisinins, deoxydihydro-artemisinin is an indispensable negative control. Its resistance to aqueous ring-opening, demonstrated by its inactivity in both HPIA and BHIA assays, allows it to cleanly delineate endoperoxide-dependent antimalarial activity from false-positive heme-binding signals caused by DHA degradation [1]. This ensures that observed antimalarial effects are correctly attributed to the intended pharmacophore rather than assay artifacts.

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Specific Metabolite Tracking

In preclinical and clinical DMPK studies of artemisinin-based drugs, particularly arteether, deoxydihydro-artemisinin serves as a key, structurally defined metabolite. Validated LC-HRMS methods enable its precise quantification in biological matrices [1]. Its specific identification as a major cytosolic metabolite in rat liver [2] makes it an essential analytical standard for constructing metabolic profiles, assessing drug clearance, and ensuring the integrity of pharmacokinetic data.

Medicinal Chemistry: Scaffold for Synthesis of Non-Hemolytic Anticancer Dimers

For synthetic and medicinal chemistry laboratories, deoxydihydro-artemisinin is a privileged starting material for generating novel dimeric artemisinin analogs with demonstrated anticancer and immunomodulatory properties. The established one-step synthesis of bis-(10-deoxydihydroartemisinin)-phloroglucinol yields compounds with potent in vitro and in vivo activities, including dose-dependent immunosuppressive effects in a mouse model of delayed-type hypersensitivity without observable toxicity [1]. This contrasts with DHA-based dimers, which often display different stereochemical and cytotoxic profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxydihydro-artemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.